4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
Overview
Description
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is a complex organic compound primarily used as an additive in the synthesis of certain polymers, such as polyesters and polyamides . Its unique structural properties make it valuable in regulating polymer structures and enhancing their performance .
Preparation Methods
The synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate typically involves multiple steps of organic reactions. One straightforward method is the condensation reaction between 2,4-dimethoxybenzoic acid and 4-chloronitrobenzoyl chloride . This reaction requires specific conditions, including the use of a base such as pyridine and a solvent like dichloromethane . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Liquid Crystal Research: It has been extensively studied for its role in the formation and stability of ferroelectric nematic phases.
Thermal Properties and Molecular Structure: Research has focused on how changes in molecular structure affect its nematic and smectic phases.
Electrochemical Studies: It has been investigated for its electrochemical properties, particularly in the reduction of phenyl benzoates.
Polymerization Applications:
Biosensor Development: Research on similar compounds supports the development of biosensors.
Mechanism of Action
The mechanism by which 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to stabilize certain phases in liquid crystals, such as the ferroelectric nematic phase . This stabilization is achieved through specific molecular interactions and alignments that influence the overall behavior of the liquid crystal .
Comparison with Similar Compounds
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is unique compared to other similar compounds due to its specific structural properties and applications. Similar compounds include:
4-[(4-nitrophenoxy)carbonyl]phenyl benzoate: This compound shares a similar structure but lacks the methoxy groups, affecting its properties and applications.
4-[(4-nitrophenoxy)carbonyl]phenyl 4-methoxybenzoate: This compound has only one methoxy group, leading to different thermal and electrochemical properties.
Properties
IUPAC Name |
[4-(4-nitrophenoxy)carbonylphenyl] 2,4-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO8/c1-28-18-11-12-19(20(13-18)29-2)22(25)31-16-7-3-14(4-8-16)21(24)30-17-9-5-15(6-10-17)23(26)27/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBZXOWFFWRDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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